molecular formula C7H8BrN5 B1220807 9-(2-Bromoethyl)-9h-purin-6-amine CAS No. 68217-74-3

9-(2-Bromoethyl)-9h-purin-6-amine

Cat. No. B1220807
CAS RN: 68217-74-3
M. Wt: 242.08 g/mol
InChI Key: XWQMXSNGFXQZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Bromoethyl)-9h-purin-6-amine, also known as 9-BEPA, is a purine-based compound that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of laboratory experiments, including those related to protein folding, protein-ligand interactions, and DNA-protein interactions. 9-BEPA has been used as a tool to study the structure and function of proteins and other biomolecules.

Scientific Research Applications

Organic–Inorganic Hybrid Materials

9-(2-Bromoethyl)-9h-purin-6-amine: plays a significant role in the synthesis of organic–inorganic hybrid materials. These materials benefit from the synergistic properties of both organic and inorganic components, leading to a wide array of potential applications. For instance, Metal–Organic Frameworks (MOFs) utilize organic linkers like 9-(2-Bromoethyl)-9h-purin-6-amine to create structures with high stability and tunable properties .

Pharmaceutical Pollutant Removal

The compound is used in MOFs for environmental applications, such as the removal of pharmaceutical pollutants from water. Its incorporation into MOFs can lead to materials with high capacity, fast sorption kinetics, and high selectivity, which are essential for water purification technologies .

Light-Emitting Properties

Research has explored the light-emitting properties of organic–inorganic copper halides that incorporate 9-(2-Bromoethyl)-9h-purin-6-amine. These materials are promising for the development of new light-emitting devices, potentially revolutionizing the field of optoelectronics .

Ionic Liquids Synthesis

This compound serves as a precursor for the synthesis of ionic liquids (ILs). ILs are known for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. They have vast applications in chemistry, engineering, and materials science, making the role of 9-(2-Bromoethyl)-9h-purin-6-amine crucial in their production .

Electrochemical Bromofunctionalization

In the field of synthetic chemistry, 9-(2-Bromoethyl)-9h-purin-6-amine is involved in the electrochemical bromofunctionalization of alkenes. This process is important for creating various brominated organic molecules, which are valuable building blocks in chemical synthesis .

Halide Chemistry and Reactivity

The bromine component of 9-(2-Bromoethyl)-9h-purin-6-amine is particularly reactive, making it a key player in halide chemistry. Its reactivity is harnessed in various chemical reactions, including nucleophilic aromatic substitution, which is fundamental in the synthesis of complex organic compounds .

properties

IUPAC Name

9-(2-bromoethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMXSNGFXQZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218391
Record name 9-(2-Bromoethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Bromoethyl)-9h-purin-6-amine

CAS RN

68217-74-3
Record name 9-(2-Bromoethyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068217743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Bromoethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Bromoethyl)-9h-purin-6-amine
Reactant of Route 2
Reactant of Route 2
9-(2-Bromoethyl)-9h-purin-6-amine
Reactant of Route 3
Reactant of Route 3
9-(2-Bromoethyl)-9h-purin-6-amine
Reactant of Route 4
Reactant of Route 4
9-(2-Bromoethyl)-9h-purin-6-amine
Reactant of Route 5
Reactant of Route 5
9-(2-Bromoethyl)-9h-purin-6-amine
Reactant of Route 6
Reactant of Route 6
9-(2-Bromoethyl)-9h-purin-6-amine

Citations

For This Compound
5
Citations
M Ciobanu, S Asaftei - Optical Materials, 2015 - Elsevier
We describe here the fabrication, characterization and possible applications of a new type of optical material – consisting of 4,4′-bipyridinium core (“viologen”) and nucleobases ie …
Number of citations: 4 www.sciencedirect.com
DHA Rocha, CM Machado, V Sousa… - European Journal of …, 2021 - Wiley Online Library
DNA is one of the most exciting biomolecules in nature for developing supramolecular biofunctional nanoarchitectures owing to the highly specific and selective interactions between …
J Yuan, ILK Wong, T Jiang, SW Wang, T Liu… - European journal of …, 2012 - Elsevier
Three methylated quercetins and a series of O-3 substituted 5,7,3′,4′-tetra-O-methylated quercetin derivatives have been synthesized and evaluated on the modulating activity of P-…
Number of citations: 78 www.sciencedirect.com
JW Bin, ILK Wong, X Hu, ZX Yu, LF Xing… - Journal of medicinal …, 2013 - ACS Publications
A novel series of permethyl ningalin B analogues were synthesized and evaluated for their P-glycoprotein (P-gp)-modulating activities in a P-gp-overexpressing breast cancer cell line (…
Number of citations: 35 pubs.acs.org
W Xi - 2015 - search.proquest.com
Thiol-X chemistries are representative group of click reactions that are based on the unique chemical property of thiol including radical initiated thiol-ene reaction, base or nucleophile …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.